STEARYL CITRATE
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Overview
Description
Stearyl citrate: is an organic compound formed by esterifying citric acid with stearyl alcohol. It is a colorless to pale yellow liquid with an oily texture and is known for its good solubility and stability. The compound is commonly used as a fixative and solvent in fragrances, as well as an emulsifier, softener, and thickener in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl citrate is prepared through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where citric acid and stearyl alcohol are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Stearyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stearic acid and citric acid derivatives.
Reduction: Reduction reactions can convert this compound back to stearyl alcohol and citric acid.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Stearic acid and citric acid derivatives.
Reduction: Stearyl alcohol and citric acid.
Substitution: Various esters and other functionalized derivatives.
Scientific Research Applications
Chemistry: Stearyl citrate is used as an antioxidant in vegetable oils and margarines, preventing oxidative rancidity by chelating metal ions .
Biology: In biological research, this compound is used as an emulsifier and stabilizer in various formulations, including drug delivery systems and cosmetic products .
Medicine: this compound is explored for its potential use in pharmaceutical formulations as an excipient to enhance the stability and bioavailability of active ingredients .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of plastics and as a lubricant in metalworking fluids .
Mechanism of Action
Stearyl citrate exerts its effects primarily through its ability to chelate metal ions, preventing them from catalyzing oxidative reactions. This chelation mechanism is crucial in its role as an antioxidant, where it inhibits the formation of free radicals and oxidative degradation of oils and fats .
Comparison with Similar Compounds
Isopropyl citrate: Similar antioxidant properties but different solubility characteristics.
Triethyl citrate: Used as a plasticizer with different ester groups.
Sodium citrate: Primarily used as a buffering agent and anticoagulant.
Uniqueness: Stearyl citrate’s unique combination of long-chain fatty alcohol and citric acid provides it with excellent solubility in oils and fats, making it particularly effective as an antioxidant in lipid-based formulations. Its ability to act as an emulsifier and stabilizer further enhances its versatility in various applications .
Properties
CAS No. |
1323-66-6 |
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Molecular Formula |
C24H44O7 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |
InChI Key |
REVZBRXEBPWDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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